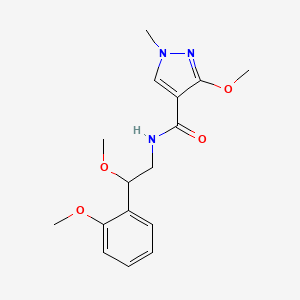
3-methoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H21N3O4 and its molecular weight is 319.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-methoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological implications.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C23H23N3O4
- Molecular Weight : 401.44 g/mol
The structure includes a pyrazole ring, which is known for its diverse biological activities. The presence of methoxy groups is believed to enhance solubility and bioavailability.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, research has shown that derivatives of 1H-pyrazole can inhibit the growth of various cancer cell lines including lung cancer (A549), breast cancer (MDA-MB-231), and prostate cancer cells.
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 0.95 | |
| MDA-MB-231 (Breast) | 0.30 | |
| HepG2 (Liver Cancer) | 0.048 |
In a comparative study, the pyrazole derivative demonstrated an IC50 value of 0.048 μM against HepG2 cells, indicating potent antiproliferative activity .
2. Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent. Pyrazole derivatives are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies have demonstrated that these compounds can reduce the activation of NF-kB, a key transcription factor in inflammation .
The mechanisms underlying the biological activities of this compound involve various pathways:
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : It has been observed to promote apoptosis in cancer cells through intrinsic pathways.
- Inhibition of Angiogenesis : Some studies suggest that it may inhibit vascular endothelial growth factor (VEGF), thereby preventing tumor angiogenesis.
Case Studies
A notable study evaluated the efficacy of several pyrazole derivatives, including our compound, against various cancer types. The results indicated that compounds with specific substituents on the pyrazole ring significantly enhanced anticancer activity compared to their unsubstituted counterparts .
Case Study Summary
- Study Focus : Evaluation of anticancer activity in vitro.
- Findings : The compound exhibited significant cytotoxicity against multiple cancer cell lines with varying IC50 values.
属性
IUPAC Name |
3-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-19-10-12(16(18-19)23-4)15(20)17-9-14(22-3)11-7-5-6-8-13(11)21-2/h5-8,10,14H,9H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYMBCVCMWNZIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(C2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














